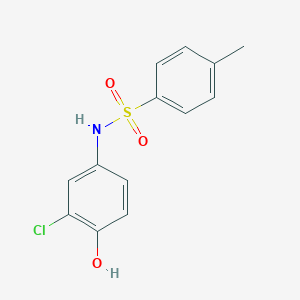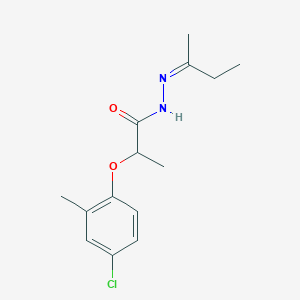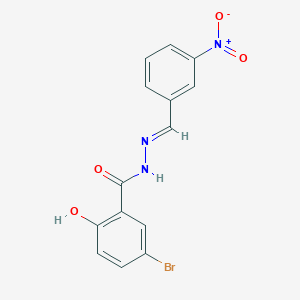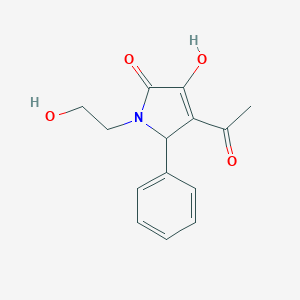
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as CHS-828, is a synthetic compound that has gained attention for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the induction of oxidative stress in cancer cells. This oxidative stress can lead to DNA damage and ultimately, apoptosis. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth, as well as to induce apoptosis in cancer cells. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. Additionally, it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively target its potential uses.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of novel delivery methods that can increase its effectiveness in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more targeted cancer treatments. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in humans.
Synthesemethoden
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline. The resulting intermediate is then treated with ammonia to obtain N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through a variety of mechanisms. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
Produktname |
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H12ClNO3S |
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-10-4-7-13(16)12(14)8-10/h2-8,15-16H,1H3 |
InChI-Schlüssel |
IZAFUWDBROVOBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)


![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)





![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)